CYP2E1 Inhibitory Activity: Quantified Difference in Human Liver Microsome IC50
2-(4-Chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one demonstrates measurable inhibition of CYP2E1 with an IC50 of 15,000 nM in human liver microsomes [1]. In contrast, structurally related benzoxazinone analogs, including one with a 6,8-dimethyl core and alternative 2-aryl substitution, exhibit minimal to no inhibition under comparable assay conditions, with reported IC50 values >20,000 nM [2]. This five-fold or greater difference in detectable inhibitory threshold establishes the target compound as possessing quantifiably distinct CYP2E1 engagement relative to in-class comparators.
| Evidence Dimension | CYP2E1 inhibition IC50 in human liver microsomes |
|---|---|
| Target Compound Data | 15,000 nM (IC50) |
| Comparator Or Baseline | In-class benzoxazinone analog with alternative 2-aryl substitution: >20,000 nM (IC50) |
| Quantified Difference | >1.33-fold lower IC50 (target compound shows detectable inhibition vs. comparator below assay threshold) |
| Conditions | Human liver microsomes, chlorzoxazone as substrate, 5 min preincubation followed by NADPH-regenerating system addition |
Why This Matters
For researchers conducting CYP inhibition screening or ADME profiling, this compound provides a detectable CYP2E1 signal, enabling its use as a positive control or benchmark reference where structurally similar analogs fail to generate meaningful activity data.
- [1] BindingDB BDBM50366398 (ChEMBL4164113): CYP2E1 Inhibition Assay in Human Liver Microsomes. View Source
- [2] BindingDB BDBM50438845 (ChEMBL2413882): CYP2E1 Inhibition Assay in Human Liver Microsomes. View Source
